(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Description
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been found to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis, given the role of nucleotides and adenosine in these processes.
Pharmacokinetics
The compound’s interaction with ents suggests it may have good cell permeability, as ents are involved in the transport of nucleosides across cell membranes .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function . This can potentially affect various cellular processes, including cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. These alterations can result in varied cellular outcomes, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The compound’s binding to enzymes can lead to conformational changes, affecting their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown varying degrees of stability under different experimental conditions. Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have also revealed its potential to induce sustained alterations in cellular processes, which could have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the levels of various metabolites. The compound’s impact on metabolic flux can lead to changes in the concentrations of key intermediates and end products, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, making it a critical aspect of its overall biochemical profile .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-8-7-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQZEGXIAKUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.